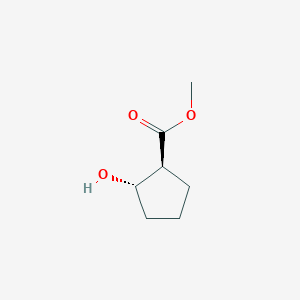![molecular formula C9H16O5 B055833 (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol CAS No. 112245-59-7](/img/structure/B55833.png)
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 210073 is a small molecule drug developed by Eli Lilly & Co. It functions as a leukotriene B4 receptor antagonist and a cyclooxygenase-2 inhibitor. The compound has been investigated for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
Preparation Methods
The synthesis of LY 210073 involves the preparation of xanthone dicarboxylic acid derivatives. The synthetic route typically includes the following steps:
Formation of the xanthone core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of carboxylic acid groups and other functional groups to the xanthone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
LY 210073 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the xanthone core.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups, to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound for studying leukotriene receptor antagonists and cyclooxygenase inhibitors.
Biology: Investigated for its effects on leukotriene B4 receptors and cyclooxygenase-2 enzymes in biological systems.
Medicine: Explored for its therapeutic potential in treating conditions such as asthma, inflammation, and rheumatoid arthritis
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for immune-related diseases
Mechanism of Action
LY 210073 exerts its effects by targeting leukotriene B4 receptors and cyclooxygenase-2 enzymes. The compound acts as an antagonist to leukotriene B4 receptors, inhibiting their activity and reducing inflammation. Additionally, it inhibits cyclooxygenase-2 enzymes, which play a key role in the inflammatory process by converting arachidonic acid to prostaglandins .
Comparison with Similar Compounds
LY 210073 is unique due to its dual action as a leukotriene B4 receptor antagonist and a cyclooxygenase-2 inhibitor. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Zileuton: A leukotriene synthesis inhibitor used to manage asthma
Compared to these compounds, LY 210073 offers a unique combination of leukotriene receptor antagonism and cyclooxygenase inhibition, potentially providing broader anti-inflammatory effects.
Properties
CAS No. |
112245-59-7 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1 |
InChI Key |
DJPWFPRHHGISOM-HBFKVTOISA-N |
SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


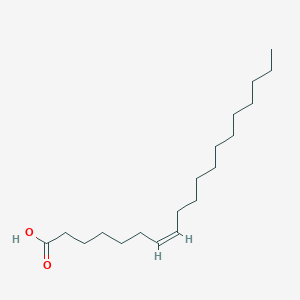
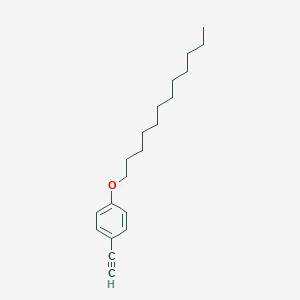
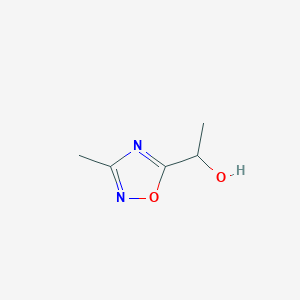
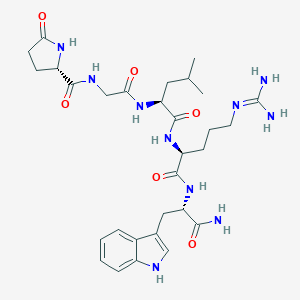
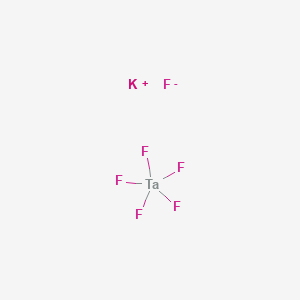
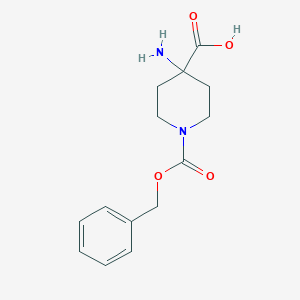
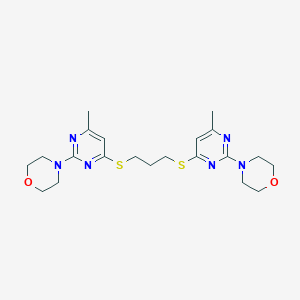
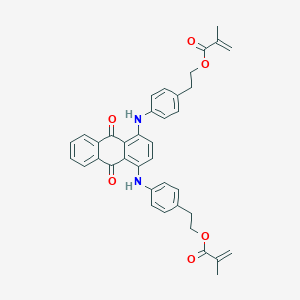
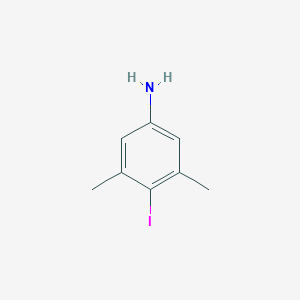
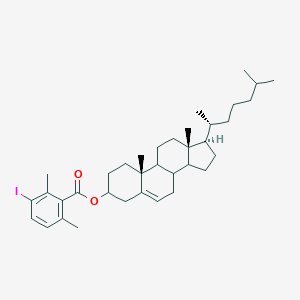
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
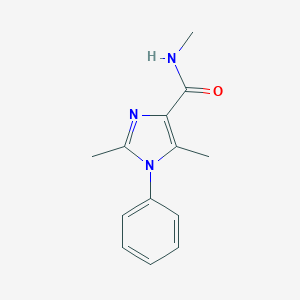
![(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B55777.png)
